![molecular formula C9H8N2O B1591142 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 202348-54-7](/img/structure/B1591142.png)

7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Übersicht

Beschreibung

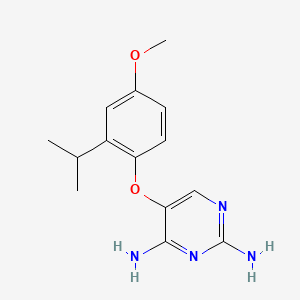

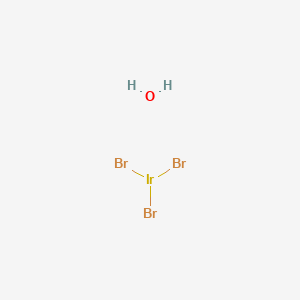

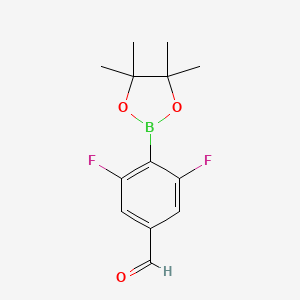

“7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the formula C8H8N2 . It is a type of heterocyclic compound known as an imidazopyridine, which is recognized as a valuable scaffold in medicinal chemistry .

Synthesis Analysis

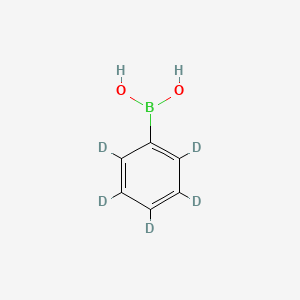

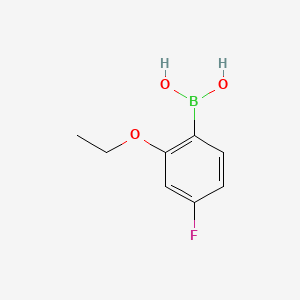

Imidazo[1,2-a]pyridines can be synthesized through a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” consists of a fused bicyclic 5,6 heterocycle . The IUPAC Standard InChI is InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. One of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives is the direct functionalization of this valuable scaffold . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

The molecular weight of “7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is 132.1625 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antiviral Applications

7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: has been noted for its antiviral properties. This compound is part of the imidazo[1,2-a]pyridine class, which has shown promise in inhibiting the replication of various viruses .

Gastrointestinal Therapeutics: Antiulcer Activity

The compound’s derivatives are recognized for their antiulcer capabilities, providing a potential pathway for developing new treatments for ulcerative conditions .

Antimicrobial and Antibacterial Agents

Research indicates that imidazo[1,2-a]pyridines, including 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde , exhibit significant antibacterial effects, which could lead to the synthesis of new antibacterial drugs .

Oncology: Anticancer Properties

This compound has been associated with anticancer activity. Its structure is conducive to the development of novel anticancer agents, offering a promising avenue for therapeutic intervention .

Antifungal Treatments

The antifungal properties of imidazo[1,2-a]pyridines make them valuable in the research and development of treatments against fungal infections .

Tuberculosis: Antituberculosis Applications

Given its antituberculosis activity, 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde could be instrumental in creating more effective drugs against Mycobacterium tuberculosis .

Neuropharmacology: GABA A Receptor Modulation

As a GABA A receptor modulator, this compound has potential applications in neuropharmacology, particularly in the treatment of neurological disorders .

Cardiovascular Research: Heart-Failure Drug Development

The imidazo[1,2-a]pyridine framework is utilized in heart-failure drugs. The structural features of 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde may contribute to the discovery of new cardiovascular medications .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines in general are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new synthesis methods, particularly those that are environmentally friendly and economically viable, is a key area of future research .

Eigenschaften

IUPAC Name |

7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-2-3-11-5-8(6-12)10-9(11)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETJTTLBDVLRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554875 | |

| Record name | 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202348-54-7 | |

| Record name | 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

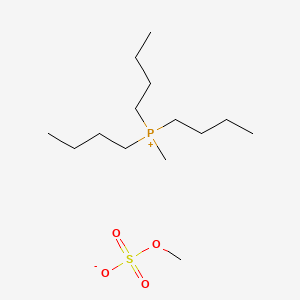

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.